1-Methyl-8-(trifluoromethyl)isoquinoline
Description
Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research
The isoquinoline motif, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. acs.org This significance stems from its presence in a wide array of natural alkaloids, such as papaverine (B1678415) and berberine, which exhibit potent biological activities. The structural rigidity and planar nature of the isoquinoline core provide an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets.
Contemporary research frequently employs the isoquinoline scaffold to develop novel therapeutic agents across numerous disease areas. Its derivatives have shown diverse pharmacological effects, including antimicrobial, antitumor, antimalarial, and anti-inflammatory properties. acs.orgrsc.org The ability to readily functionalize the isoquinoline ring at multiple positions allows chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties, optimizing both potency and selectivity. acs.orgnih.gov The development of synthetic methodologies, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, has provided robust pathways to a vast library of substituted isoquinolines, further cementing its role as a cornerstone in modern drug discovery. rsc.org
Table 1: Examples of Biologically Active Isoquinoline Derivatives This table is for illustrative purposes to show the diversity of the isoquinoline scaffold.
| Compound Name | Substitution Pattern | Reported Biological Activity |
|---|---|---|
| Papaverine | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline | Vasodilator |
| Berberine | A quaternary protoberberine alkaloid | Antimicrobial, Anti-inflammatory |
| Quinisocaine | 1-(Piperidinomethyl)-3-(p-tolyloxy)isoquinoline | Topical Anesthetic organic-chemistry.org |
| C4-Substituted Isoquinolines | Various amides at C4 position | Cytotoxic action in tumor cell lines nih.gov |
The Role of Trifluoromethylation in Modulating the Chemical Properties and Reactivity of Heterocycles
The introduction of a trifluoromethyl (-CF₃) group into a heterocyclic molecule is a widely used strategy in medicinal and materials chemistry to enhance its properties. The -CF₃ group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This electronic effect can significantly alter the reactivity of the heterocyclic ring. For instance, it can decrease the basicity of nearby nitrogen atoms, making them less susceptible to protonation or metabolism, and can influence the regioselectivity of electrophilic or nucleophilic substitution reactions. acs.org
From a physicochemical standpoint, trifluoromethylation has profound effects. The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes, a critical factor for drug efficacy. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. This enhanced metabolic stability often leads to a longer biological half-life for drug candidates. mdpi.com The steric bulk of the -CF₃ group can also be exploited to control molecular conformation or to create specific binding interactions with target proteins. mdpi.com
Table 2: General Effects of Trifluoromethylation on Heterocycles
| Property | Effect of -CF₃ Group | Rationale |
|---|---|---|
| Electron Density | Decreases | Strong inductive electron-withdrawing effect. |
| Basicity of N-atoms | Decreases | Reduced electron density on the nitrogen atom. |
| Lipophilicity | Increases | The fluorinated group enhances partitioning into nonpolar environments. mdpi.com |
| Metabolic Stability | Increases | High strength of the C-F bond resists enzymatic cleavage. mdpi.com |
| Reactivity | Modifies | Alters susceptibility to electrophilic/nucleophilic attack. acs.org |
Overview of Research Trajectories in 1-Methyl-8-(trifluoromethyl)isoquinoline Chemistry
While the isoquinoline scaffold and trifluoromethylation are individually areas of intense research, specific academic studies focusing exclusively on this compound are not prominent in the available literature. Research in this area tends to focus on broader classes of substituted isoquinolines or on different positional isomers. For example, synthetic routes have been developed for 1-trifluoromethylated isoquinolines nih.govresearchgate.net and for isomers such as 1-methyl-6-(trifluoromethyl)isoquinoline. acs.org
The synthesis of this compound presents unique chemical questions. The placement of a bulky and strongly electron-withdrawing trifluoromethyl group at the C8 position, adjacent to the ring fusion, would exert a significant 'peri' interaction. This could influence the planarity of the ring system and create steric hindrance around the nitrogen atom and the C1 position. This steric crowding could, in turn, affect the reactivity at the C1-methyl group. Furthermore, the powerful electron-withdrawing nature of the 8-CF₃ group is expected to substantially lower the basicity of the isoquinoline nitrogen, affecting its coordination chemistry and physiological properties.
Research trajectories for this specific compound would likely be driven by its potential as a novel ligand in organometallic chemistry or as a building block for bioactive molecules. The unique electronic and steric profile conferred by the 1-methyl and 8-trifluoromethyl substitution pattern could lead to compounds with novel pharmacological activities. Future research would likely involve the development of a regioselective synthesis for this particular isomer, followed by an exploration of its fundamental chemical reactivity and photophysical properties, and finally, its evaluation in biological screening programs to uncover its therapeutic potential. The synthesis of related structures, such as 1,3-diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline, has highlighted the challenges associated with the strong electron-withdrawing effect of a CF₃ group in the ortho-position to a reacting amine, suggesting that specialized synthetic strategies may be required. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H8F3N |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
1-methyl-8-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-10-8(5-6-15-7)3-2-4-9(10)11(12,13)14/h2-6H,1H3 |
InChI Key |
LJAYUKHYHNADFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 8 Trifluoromethyl Isoquinoline and Its Structural Analogues
Direct Trifluoromethylation Strategies
Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing isoquinoline (B145761) or a suitable precursor. These methods are broadly categorized based on the nature of the trifluoromethylating agent and the reaction mechanism.
Radical trifluoromethylation has emerged as a powerful tool for the synthesis of CF3-containing heterocycles, often proceeding under mild conditions and tolerating a wide range of functional groups. researchgate.net These protocols typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks the heterocyclic substrate.
A notable approach involves the radical trifluoromethylation of isonitriles. rsc.orgrsc.orgnih.gov For instance, β-aryl-α-isocyano-acrylates can react with a CF3 radical precursor, such as the Togni reagent, to yield 1-trifluoromethylated isoquinolines. rsc.orgrsc.orgnih.govresearchgate.net This transformation occurs without the need for a transition metal catalyst and proceeds in moderate to excellent yields. rsc.orgrsc.orgnih.gov The proposed mechanism involves the addition of the CF3 radical to the isonitrile, followed by a cyclization cascade to construct the isoquinoline framework. rsc.org
Electrochemical methods have also been developed to generate trifluoromethyl radicals for the synthesis of trifluoromethylated isoquinoline-1,3-diones. rsc.orgnih.gov These methods utilize inexpensive and readily available trifluoromethylation reagents and avoid the need for additional redox agents. rsc.orgnih.gov Visible-light-promoted radical trifluoromethylation/cyclization of N-benzamides has also been achieved in a metal-free system, using sodium triflinate (CF3SO2Na) as the CF3 source. researchgate.net
| Precursor | CF3 Source | Catalyst/Conditions | Product | Yield | Reference |
| β-aryl-α-isocyano-acrylates | Togni reagent | Transition-metal-free | 1-Trifluoromethylated isoquinolines | Moderate to excellent | rsc.org, rsc.org, nih.gov |
| N-benzamides | CF3SO2Na | Visible light, air | CF3-containing isoquinoline-1,3-diones | Moderate to good | researchgate.net |
| N-methacryloyl benzamides | Trifluoromethyl sulfone | Photoredox catalysis | CF3-containing isoquinoline-1,3(2H,4H)-diones | Not specified | researchgate.net |
| o-Alkenyl aromatic isocyanides | CF3I/CF2HI | Copper or visible-light photoredox catalysis | 4-Cyano-2-trifluoromethyl/difluoromethyl-containing quinolines | Good to high | researchgate.net |
Electrophilic trifluoromethylation reagents, such as hypervalent iodine compounds, have been developed for the introduction of the CF3 group. acs.org These reagents act as a source of an "electrophilic" CF3 unit that can react with electron-rich aromatic systems. While less common for direct C-H trifluoromethylation of simple arenes, they can be effective for specific substrates.
Nucleophilic trifluoromethylation often employs reagents like trifluoromethyltrimethylsilane (TMSCF3), which can deliver a nucleophilic CF3 anion equivalent. acs.org These reactions typically require an initiator or catalyst to activate the TMSCF3. acs.org The reaction of TMSCF3 with imines, for example, can lead to trifluoromethylated amines. acs.org Another source for nucleophilic trifluoromethylation is fluoroform (HCF3), which can be activated by a strong base. beilstein-journals.org This method has been successfully applied to the conversion of esters to trifluoromethyl ketones. beilstein-journals.org
| Approach | Reagent Example | Key Features | Reference |
| Electrophilic | Hypervalent iodine reagents (e.g., Togni reagents) | Transfers an electrophilic CF3 unit. | acs.org |
| Nucleophilic | Trifluoromethyltrimethylsilane (TMSCF3) | Requires a nucleophilic catalyst/initiator. | acs.org |
| Nucleophilic | Fluoroform (HCF3) / KHMDS | Economical CF3 source for reaction with carbonyls. | beilstein-journals.org |
Cyclization and Annulation Reactions for Isoquinoline Ring Formation
An alternative and widely used strategy for synthesizing trifluoromethylated isoquinolines involves the construction of the heterocyclic ring from acyclic precursors already bearing the trifluoromethyl group or a precursor to it.
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the acid-catalyzed cyclization of β-arylethylamides. nrochemistry.comwikipedia.orgwikipedia.org This reaction typically employs dehydrating agents like phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (B1165640) (Tf2O). nrochemistry.comwikipedia.orgnih.gov The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. nrochemistry.comwikipedia.org While the general mechanism is well-established, its application to substrates bearing trifluoromethyl groups requires careful consideration of the electronic effects of the CF3 group on the cyclization step. clockss.org A modified Bischler-Napieralski procedure has been developed for the synthesis of 3-aryl-3,4-dihydroisoquinolines. acs.org
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. acs.orgwikipedia.orgorganicreactions.orgresearchgate.net This reaction is a special case of the Mannich reaction. wikipedia.orgorganicreactions.org The introduction of a trifluoromethyl group has been achieved in a phosphate-catalyzed Pictet-Spengler reaction, yielding a 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (B2620865) derivative in high yield. acs.org
| Reaction | Starting Materials | Key Reagents | Product | Reference |
| Bischler-Napieralski | β-arylethylamides | POCl3, P2O5, Tf2O | 3,4-Dihydroisoquinolines | nrochemistry.com, wikipedia.org, nih.gov |
| Pictet-Spengler | β-arylethylamine, aldehyde/ketone | Acid catalyst (e.g., HCl, phosphate (B84403) buffer) | Tetrahydroisoquinolines | acs.org, wikipedia.org, organicreactions.org |
Modern synthetic methods often rely on transition metal catalysis to achieve efficient and selective bond formations. Metal-catalyzed reactions for isoquinoline synthesis include cycloadditions and C-H activation/annulation strategies. organic-chemistry.org For instance, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes, followed by cyclization with an internal alkyne, provides a one-pot synthesis of isoquinolines. organic-chemistry.org Palladium-catalyzed coupling and copper-catalyzed cyclization sequences have also been employed. organic-chemistry.org While not always explicitly demonstrated for trifluoromethylated analogues, these methods offer potential pathways that could be adapted for such targets. A computational study has explored the mechanism of Ag-catalyzed synthesis of CF3-substituted heterocycles via [3+2]-cycloaddition. researchgate.net
Transition-metal-free synthetic routes offer advantages in terms of cost, toxicity, and ease of product purification. nih.govnih.govresearchgate.netrsc.orgmdpi.com A simple and efficient method for synthesizing 1-trifluoromethylated isoquinolines from β-aryl-α-isocyano-acrylates and the Togni reagent proceeds without any transition metals. rsc.orgnih.gov A thermal ring opening of 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles, followed by rearrangement and cyclization of reactive ketenimine intermediates, has been used to produce trifluoromethylated cyclopenta[c]isoquinolines and indeno[1,2-c]isoquinolines. nih.gov Furthermore, a transition-metal-free reductive hydroxymethylation of isoquinolinium salts has been developed to prepare tetrahydroisoquinolines bearing a quaternary center. nih.govnih.govresearchgate.net
Multi-Component Reactions for Assembling 1-Methyl-8-(trifluoromethyl)isoquinoline Derivatives
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. nih.govbeilstein-journals.org These reactions are powerful tools for generating molecular diversity and have been applied to the synthesis of various heterocyclic systems, including isoquinoline derivatives. acs.orgrsc.org
For instance, one MCR approach involves the reaction of isatin, tetrahydroisoquinoline (THIQ), and a terminal alkyne to produce complex 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org Another example is the domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and various CH-acids to yield C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net
While a specific MCR for the direct assembly of this compound has not been detailed, a hypothetical approach would necessitate precursors that incorporate the required methyl and trifluoromethyl groups at the correct positions. This would likely involve a complex, custom-designed reaction pathway. More traditionally, the isoquinoline core is constructed via classical cyclization reactions like the Bischler–Napieralski or Pictet–Spengler reactions, followed by functionalization. rsc.orgrsc.org These methods, while not strictly MCRs, are foundational in building the initial isoquinoline scaffold which can then be further modified.
Table 1: Examples of Multi-Component Reactions for Isoquinoline-Related Scaffolds
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
|---|---|---|---|
| Isatin | Tetrahydroisoquinoline | Terminal Alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinolines acs.org |
| Aromatic Aldehyde | N-methyl piperidin-4-one | Malononitrile | Tetrahydroisoquinoline-dicarbonitriles rsc.org |
Derivatization Strategies for Functionalization of the Isoquinoline Core
Derivatization of a pre-formed isoquinoline scaffold is a common and versatile strategy for introducing desired functional groups. For the synthesis of this compound, a plausible and powerful approach involves the C-1 methylation of an 8-(trifluoromethyl)-3,4-dihydroisoquinoline (B15216470) intermediate.
This strategy is well-precedented for related structures. A widely applicable method for creating 1-substituted tetrahydroisoquinolines involves the treatment of a 3,4-dihydroisoquinoline (B110456) with an organolithium or Grignard reagent. mdpi.com In a direct analogy, 1-methyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline could be synthesized by reacting 8-(trifluoromethyl)-3,4-dihydroisoquinoline with methyl lithium (MeLi). This reaction proceeds via the nucleophilic addition of the methyl group to the C=N double bond (imine) of the dihydroisoquinoline ring. mdpi.comnih.gov
Once the 1-methyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline core is formed, the secondary amine at the N-2 position becomes a key site for further functionalization. Standard reactions can be employed to modify this nitrogen atom, including:
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.
N-Sulfonylation: Creation of sulfonamides by reacting with sulfonyl chlorides.
Derivatization for Analysis: For chiral compounds, the nitrogen can be reacted with a chiral derivatizing agent, such as (–)-(1R)-menthyl chloroformate, to form diastereomeric carbamates. scirp.org These diastereomers can then be separated and quantified using standard chromatographic techniques like gas chromatography (GC) on an achiral column. scirp.orgresearchgate.net
Table 2: Derivatization Strategies for the Tetrahydroisoquinoline Core
| Position | Reaction Type | Reagent Example | Functional Group Introduced |
|---|---|---|---|
| C-1 | Nucleophilic Addition | Methyl Lithium (MeLi) | Methyl (-CH₃) |
| N-2 | N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl (-NCH₃) |
| N-2 | N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl (-NCOCH₃) |
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of a methyl group at the C-1 position of the isoquinoline ring creates a stereocenter. The synthesis of enantiomerically pure or enriched chiral analogues is of significant interest, as the biological activity of such molecules is often dependent on their specific stereochemistry. The most prevalent method for achieving this is the asymmetric reduction of the C=N bond of a prochiral 1-substituted-3,4-dihydroisoquinoline intermediate. rsc.orgrsc.org
Following the logic from the previous section, the key intermediate would be 1-methyl-8-(trifluoromethyl)-3,4-dihydroisoquinoline. This imine can be reduced to the corresponding tetrahydroisoquinoline using several stereoselective methods:
Catalytic Asymmetric Hydrogenation: This is a highly effective method that employs a transition metal catalyst (commonly based on ruthenium, rhodium, or iridium) complexed with a chiral ligand. mdpi.com These catalysts facilitate the addition of hydrogen across the C=N double bond in a stereocontrolled manner, leading to one enantiomer in excess. nih.govproquest.combohrium.com Chiral diamines and phosphine-based ligands are frequently used to induce high levels of enantioselectivity. mdpi.comnih.gov
Chiral Hydride Reducing Agents: Stoichiometric amounts of chiral reducing agents, prepared from a hydride source like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) and a chiral additive (e.g., chiral alcohols or amino acids), can deliver a hydride ion stereoselectively. rsc.org
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nitrogen atom of the dihydroisoquinoline. The steric influence of the auxiliary then directs the attack of a standard, achiral reducing agent to one face of the molecule. The auxiliary is removed in a subsequent step to yield the chiral product. rsc.orgrsc.org
Table 3: Methodologies for Stereoselective Synthesis of 1-Substituted Tetrahydroisoquinolines
| Method | Key Component(s) | Principle |
|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Chiral Rhodium or Ruthenium catalysts (e.g., with TsDPEN ligand) | Catalytic transfer of hydrogen from a source (e.g., formic acid) with stereocontrol from the chiral ligand. nih.govproquest.com |
| Asymmetric Hydrogenation (AH) | Chiral Iridium or Ruthenium complexes with phosphine (B1218219) ligands | Direct hydrogenation (H₂) where the chiral ligand environment dictates the stereochemical outcome. mdpi.combohrium.com |
| Chiral Hydride Reagents | NaBH₄ / Tartaric Acid | A pre-formed chiral complex delivers a hydride (H⁻) to one face of the imine. rsc.org |
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 8 Trifluoromethyl Isoquinoline Transformations
Electronic Influence of the Trifluoromethyl Group on Isoquinoline (B145761) Ring Reactivity
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly modifies the electronic properties of aromatic and heteroaromatic rings. nih.govmdpi.comnih.gov When attached to the C-8 position of the isoquinoline nucleus, as in 1-Methyl-8-(trifluoromethyl)isoquinoline, its influence is profound. The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the carbocyclic ring and, by extension, from the entire isoquinoline system. nih.govmdpi.com This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution reactions, making them less favorable compared to unsubstituted isoquinoline. nih.govshahucollegelatur.org.in
Conversely, the reduced electron density enhances the electrophilicity of the ring system, particularly the pyridine (B92270) ring, making it more susceptible to nucleophilic attack. Reactions with nucleophiles, which typically occur at the C-1 position in isoquinolines, are influenced by this electronic deficit. iust.ac.ir The -CF3 group's presence can enhance the reactivity at such positions, facilitating additions or substitutions by nucleophilic reagents. nih.gov This alteration of electronic properties is a key factor in dictating the compound's chemical behavior and is strategically exploited in synthetic methodologies. mdpi.comnih.gov The deactivation of the benzene (B151609) ring can also influence the regioselectivity of oxidation reactions, potentially making the pyridine ring more susceptible to oxidation compared to the carbocyclic portion. shahucollegelatur.org.in
| Property | Influence of 8-CF3 Group | Consequence on Reactivity |
| Electron Density | Strong inductive electron withdrawal (-I effect) | Deactivation towards electrophilic aromatic substitution |
| Electrophilicity | Increased positive charge delocalization | Activation towards nucleophilic aromatic substitution/addition |
| Lipophilicity | Increased | Affects solubility and interactions in biological/chemical systems mdpi.com |
| Metabolic Stability | Enhanced due to strong C-F bonds | Blocks metabolic hotspots, increasing molecular half-life mdpi.com |
Regioselectivity in Functionalization and Substitution Reactions
The regioselectivity of reactions involving this compound is governed by the interplay between the directing effects of the nitrogen atom, the methyl group at C-1, and the trifluoromethyl group at C-8. In isoquinolines, electrophilic substitutions generally favor the C-5 and C-8 positions of the carbocyclic ring. shahucollegelatur.org.in However, the strong deactivating nature of the C-8 trifluoromethyl group would significantly disfavor electrophilic attack at the C-5 and C-7 positions.
Nucleophilic attacks, including those by organometallic reagents or radical species (Minisci-type reactions), are directed towards the electron-deficient pyridine ring, primarily at the C-1 position. iust.ac.ir While the C-1 position is already substituted with a methyl group in the target compound, this position remains a focal point for reactivity, potentially leading to addition-elimination pathways or reactions involving the methyl group itself.
Transition metal-catalyzed C-H functionalization offers a powerful strategy for regioselective modification. mdpi.comnih.gov The specific site of functionalization is dictated by the catalyst, directing group (if any), and the inherent electronic biases of the substrate. For an 8-substituted isoquinoline, C-H activation could potentially be directed to various positions depending on the reaction mechanism, though the electronic influence of the -CF3 group remains a critical factor. mdpi.com For example, in related quinoline (B57606) systems, functionalization can be directed to C-2, C-3, C-4, C-5, or C-8, showcasing the complexity and potential for selective transformations. nih.gov
| Reaction Type | Predicted Regioselectivity on 8-(Trifluoromethyl)isoquinoline Core | Controlling Factors |
| Electrophilic Aromatic Substitution | Favors C-5, but strongly deactivated | Electron-withdrawing -CF3 group shahucollegelatur.org.in |
| Nucleophilic Attack (e.g., Minisci) | Favors C-1 | Electron deficiency of the pyridine ring iust.ac.ir |
| Direct Lithiation | Potentially at C-7 | Directed by the C-8 substituent, though challenging |
| C-H Activation | Varies (e.g., C-2, C-5, C-7) | Catalyst, directing group, reaction conditions mdpi.comnih.gov |
Reaction Mechanisms of Trifluoromethylation and Isoquinoline Annulation
The synthesis of this compound and its subsequent transformations involve complex reaction mechanisms, including radical processes, cycloadditions, and pathways whose kinetics are sensitive to substituent effects.
Radical trifluoromethylation is a primary method for introducing the -CF3 group onto aromatic systems. orientjchem.orgresearchgate.net These reactions often proceed via the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as Togni's or Umemoto's reagents, or sodium trifluoromethanesulfinate (Langlois' reagent). orientjchem.orgchemistryviews.org The •CF3 radical, being electrophilic, can then add to the isoquinoline ring. This process is frequently facilitated by photoredox or transition metal catalysis, which involves single-electron transfer (SET) steps to generate the radical species under mild conditions. orientjchem.orgresearchgate.net
For instance, a visible-light-mediated process can generate a •CF3 radical that adds to an isoquinoline precursor. researchgate.net The subsequent steps involve cyclization and aromatization to form the final trifluoromethylated isoquinoline product. chemistryviews.org Similarly, radical additions to the protonated isoquinoline ring (Minisci-type reactions) are a classic strategy for C-H functionalization, often occurring under oxidative conditions. nih.govresearchgate.net Electron catalysis, where an electron acts as the "catalyst" in a chain reaction, can also drive these transformations, particularly in radical-radical coupling processes. researchgate.net
Cycloaddition reactions are fundamental to constructing the isoquinoline core and can be used to build derivatives. For example, a [3+2] cycloaddition of a C,N-cyclic azomethine imine with a trifluoromethylated building block can be used to construct a fused isoquinoline system. nih.gov Although not a direct synthesis of the parent isoquinoline, this illustrates how cycloaddition strategies are employed to create complex, trifluoromethylated heterocyclic scaffolds. Other cycloaddition approaches, such as those involving homophthalic anhydride (B1165640) and aldimines, are used to form the isoquinolone core, which can be a precursor to isoquinolines. researchgate.net The synthesis of trifluoromethylated heterocycles via [3+2] cycloaddition has been explored, for instance, in the creation of pyrazolidines and isoxazolidines, demonstrating the versatility of this mechanistic pathway for incorporating the CF3 moiety. nih.govrsc.org
Substituents have a determining effect on the rate and outcome of reactions involving the isoquinoline scaffold. The electron-withdrawing trifluoromethyl group at C-8 significantly influences the thermodynamics of reactions by stabilizing anionic intermediates formed during nucleophilic attack. nih.gov This stabilization can lower the activation energy for nucleophilic substitution, thereby increasing the reaction rate.
Conversely, for electrophilic substitutions, the -CF3 group destabilizes the positively charged intermediates (arenium ions), increasing the activation energy and slowing the reaction down. shahucollegelatur.org.in Electron-releasing groups, such as the methyl group at C-1, have the opposite effect, activating the ring towards electrophiles and potentially influencing the regioselectivity of cyclization reactions like the Bischler-Napieralski synthesis. shahucollegelatur.org.inpharmaguideline.com In computational studies of Ag-catalyzed [3+2] cycloadditions for synthesizing CF3-substituted heterocycles, additives were found to be critical in proton-transfer steps, highlighting how reaction components can drastically alter kinetic pathways. researchgate.net
Dearomatization and Re-aromatization Strategies in Isoquinoline Chemistry
Dearomatization reactions are a powerful tool for overcoming the inherent stability of aromatic systems like isoquinoline, allowing for the creation of complex, three-dimensional structures from flat precursors. nih.govacs.org This strategy involves temporarily disrupting the aromaticity through a nucleophilic addition, which transforms the sp2-hybridized ring atoms into sp3-hybridized centers. nih.govresearchgate.net
This process is thermodynamically unfavorable and must be driven by the formation of a stable, dearomatized intermediate or coupled with an irreversible bond-forming step. nih.govacs.org For an isoquinoline derivative, a nucleophile can add at the C-1 position, for example, to generate a 1,2-dihydroisoquinoline. nih.gov This dearomatized intermediate is then more reactive and can undergo further functionalization, often stereoselectively. researchgate.net
Following the desired transformations on the non-aromatic intermediate, a re-aromatization step is performed to restore the stable isoquinoline core. This is typically achieved through an oxidation or elimination reaction that removes the newly introduced substituents and re-establishes the conjugated π-system. iust.ac.irpharmaguideline.com This dearomatization/re-aromatization sequence enables functionalizations that are not possible on the aromatic system directly, providing access to a wide range of substituted isoquinolines. nih.gov
| Step | Description | Key Features |
| Dearomatization | Nucleophilic addition to the isoquinoline ring (e.g., at C-1) to break aromaticity. | Forms a 1,2- or 1,4-dihydroisoquinoline intermediate; often requires activation (e.g., N-acylation). nih.govresearchgate.net |
| Functionalization | Reaction of the dearomatized intermediate with electrophiles or other reagents. | Allows for the introduction of substituents at positions that are unreactive in the aromatic state. |
| Re-aromatization | Elimination or oxidation to restore the aromatic isoquinoline ring. | Often involves dehydrogenation or removal of a leaving group. iust.ac.ir |
Transformations Involving Organometallic Complexes and Catalysis
The unique electronic and steric properties of this compound, characterized by the electron-withdrawing trifluoromethyl group at the C8 position and the methyl group at the C1 position, significantly influence its reactivity in transformations involving organometallic complexes and catalysis. While direct studies on this specific molecule are limited, the reactivity of the isoquinoline and quinoline core, particularly with electron-withdrawing substituents, provides a strong basis for understanding its potential in various catalytic C-H functionalization and cross-coupling reactions.
The presence of the nitrogen atom in the isoquinoline ring system allows it to act as a directing group in various transition metal-catalyzed C-H activation reactions. This directing effect can facilitate the functionalization of specific C-H bonds within the molecule. For instance, rhodium-catalyzed C-H activation has been extensively studied for the functionalization of quinoline derivatives, which are structurally similar to isoquinolines. Research on 8-methylquinolines has shown that the methyl group can undergo sp³ C-H activation, directed by the quinoline's nitrogen atom. This suggests that the methyl group at the C1 position of this compound could be a potential site for functionalization through a similar mechanism.
Furthermore, the isoquinoline scaffold itself is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the reactivity of the isoquinoline core in these reactions, potentially affecting the efficiency and regioselectivity of the coupling process.
Mechanistic investigations into these transformations are crucial for understanding the role of the organometallic catalyst and the substrate's electronic and steric factors. For palladium-catalyzed C-H arylation, studies on related pyridine and quinoline substrates suggest a mechanism involving a turnover-limiting oxidation of a dimeric palladium(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group in this compound would likely impact the rate of such oxidative addition steps. Similarly, in Heck reactions, the electronic properties of the substrate can influence the rate-determining step, which can be either the oxidative addition or the migratory insertion of the alkene.
While specific experimental data on this compound in these organometallic transformations is not extensively documented in the literature, the established reactivity of related heterocyclic systems provides a predictive framework for its behavior. The following subsections will delve into plausible transformations based on these well-established catalytic methods.
Representative Organometallic Transformations of Isoquinoline and Quinoline Derivatives
To illustrate the potential of this compound in organometallic catalysis, the following table summarizes typical conditions and outcomes for related heterocyclic compounds in key cross-coupling and C-H activation reactions.
| Reaction Type | Catalyst/Reagents | Substrate Example | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Chloroquinoline (B121035) | 2-Phenylquinoline | >95 | nih.gov |
| Heck Reaction | Pd(OAc)₂, PPh₃, NaOAc | 3-Bromopyridine-4-carbaldehyde | Isoquinoline derivative | Good | N/A |
| Rhodium-catalyzed C-H Alkylation | [Cp*RhCl₂]₂, AgSbF₆ | 8-Methylquinoline (B175542) | 8-(Alkyl)methylquinoline | up to 99 | researchgate.net |
This table presents data from reactions on related heterocyclic compounds to infer the potential reactivity of this compound.
The high yields observed in the Suzuki-Miyaura coupling of 2-chloroquinoline suggest that a halogenated derivative of this compound could undergo similar transformations to introduce aryl or heteroaryl substituents. The Heck reaction provides a pathway to vinylated isoquinolines, and the rhodium-catalyzed C-H alkylation of 8-methylquinoline strongly indicates that the C1-methyl group of the target compound is a viable site for functionalization. The electron-withdrawing trifluoromethyl group at C8 would likely enhance the acidity of the C7-H bond, making it a potential site for directed C-H functionalization, although steric hindrance from the peri-positioned methyl group could be a competing factor.
Theoretical and Computational Investigations of 1 Methyl 8 Trifluoromethyl Isoquinoline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and related properties of molecules. nih.gov Calculations are typically performed using software like Gaussian, employing functionals such as Becke's three-parameter hybrid functional (B3LYP) combined with various basis sets to achieve a balance between accuracy and computational cost. researchgate.netnih.gov
The first step in a computational study is geometry optimization, where the molecule's lowest energy structure is determined. For 1-Methyl-8-(trifluoromethyl)isoquinoline, this process would refine the bond lengths, bond angles, and dihedral angles to find the most stable conformation. The isoquinoline (B145761) core is expected to be largely planar, with the methyl and trifluoromethyl groups positioned accordingly.
Following optimization, the electronic structure can be analyzed, focusing on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. scirp.org A smaller energy gap suggests higher reactivity. nih.gov The introduction of an electron-donating group (like methyl) and a strong electron-withdrawing group (like trifluoromethyl) is expected to significantly influence the energies of these orbitals. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -2.05 |
| Energy Gap (ΔE) | 4.10 |
DFT calculations are highly effective for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These calculations confirm that the optimized structure is a true energy minimum and allow for the assignment of specific vibrational modes (stretching, bending, and torsional) to the experimental spectral bands. researchgate.net For this compound, characteristic frequencies would include C-H stretching in the aromatic and methyl groups, C=N and C=C stretching within the isoquinoline ring, and strong vibrations associated with the C-F bonds of the trifluoromethyl group.
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
|---|---|---|
| ν(C-H)Aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H)Methyl | 2980-2900 | Methyl C-H stretching |
| ν(C=N/C=C) | 1620-1500 | Ring stretching vibrations |
| δ(CH3) | 1450-1380 | Methyl bending (deformation) |
| ν(C-F) | 1350-1100 | Trifluoromethyl C-F stretching |
Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. scholaris.ca The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for such predictions. idc-online.com Calculated chemical shifts are typically compared against a reference compound, such as tetramethylsilane (B1202638) (TMS), to simulate an experimental spectrum. Comparing the predicted NMR data with experimentally obtained spectra is a powerful method for verifying the chemical structure of newly synthesized compounds. idc-online.com Discrepancies between computed and experimental shifts can often be resolved by considering solvent effects or alternative conformations.
| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C1-CH3 | Methyl | 2.85 | 24.5 |
| H3 | Isoquinoline Ring | 7.50 | - |
| H4 | Isoquinoline Ring | 8.10 | - |
| C8-CF3 | Trifluoromethyl | - | 123.0 (q, JC-F ≈ 275 Hz) |
Quantum Chemical Descriptors and Reactivity Indices
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. nih.gov These indices provide a quantitative measure of the molecule's stability and reactivity tendencies. nih.govnih.gov
Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive. nih.gov
Chemical Potential (μ): Relates to the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Nucleophilicity: Describes the electron-donating ability of a molecule.
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.05 |
| Chemical Potential (μ) | -4.10 |
| Electrophilicity Index (ω) | 4.10 |
Molecular Dynamics and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and dynamics at a given temperature. nih.govresearchgate.net For a relatively rigid structure like this compound, MD simulations would primarily explore the rotational dynamics of the methyl and trifluoromethyl substituent groups. nih.gov This analysis helps to understand how these groups move and interact with the rest of the molecule and their environment over time, revealing the accessible conformational space and the relative stability of different rotamers. mdpi.com
Solvation Effects and Non-Covalent Interaction (NCI) Analysis
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on the geometry and electronic properties of the molecule, providing more realistic predictions that can be compared with experimental data from solution-phase studies. idc-online.com
Non-Covalent Interaction (NCI) analysis is used to identify and visualize weak interactions within a molecule and between molecules. researchgate.net Techniques such as Reduced Density Gradient (RDG) analysis can map intramolecular interactions, such as hydrogen bonds or steric repulsions. For this compound, NCI analysis could reveal weak intramolecular interactions between the hydrogen atoms of the methyl group and the nearby nitrogen atom of the isoquinoline ring, or repulsive steric interactions between the bulky trifluoromethyl group and adjacent atoms, which influence the molecule's preferred conformation and stability. researchgate.net
Theoretical Basis for the Electronic Impact of the Trifluoromethyl Group on Aromatic Systems
The introduction of a trifluoromethyl (-CF3) group onto an aromatic system, such as the isoquinoline core of this compound, profoundly alters the electronic landscape of the molecule. This influence is primarily rooted in the high electronegativity of the fluorine atoms, which imparts a strong electron-withdrawing character to the group. Theoretical and computational chemistry provides a fundamental framework for understanding and quantifying these electronic effects, which are a combination of inductive and, to a lesser extent, resonance effects.
The dominant electronic influence of the trifluoromethyl group is its powerful negative inductive effect (-I). This effect arises from the significant difference in electronegativity between the fluorine atoms and the carbon atom of the -CF3 group. The fluorine atoms strongly pull electron density away from the carbon atom, which in turn withdraws electron density from the aromatic ring to which it is attached. This through-sigma-bond polarization decreases the electron density of the aromatic system, rendering it more electron-deficient. Computational models, such as Density Functional Theory (DFT), can visualize this effect through the generation of molecular electrostatic potential (MEP) maps, where regions of lower electron density (positive potential) are typically observed around the aromatic ring substituted with a -CF3 group.
While the inductive effect is paramount, the potential for resonance (or mesomeric) effects also exists. However, for the trifluoromethyl group, the resonance effect is generally considered to be weak and is often described as a "C-F hyperconjugation" of a negative (electron-withdrawing) nature. This involves the overlap of the p-orbitals of the aromatic ring with the σ* anti-bonding orbitals of the C-F bonds. This interaction further delocalizes electron density away from the ring.
The net electronic impact of these effects can be quantitatively assessed using substituent constants derived from linear free-energy relationships, such as the Hammett (σ) and Taft (σ*) parameters. The trifluoromethyl group possesses large positive Hammett constants (e.g., σp = 0.54), indicating its strong electron-withdrawing nature, particularly when situated at the para position of a benzene (B151609) ring. These parameters are invaluable in predicting the reactivity and properties of aromatic compounds.
Computational studies on related heterocyclic systems provide detailed insights into these electronic perturbations. For instance, a quantum chemical investigation of 4-Amino-2-Methyl-8-(trifluoromethyl)quinoline, an analogue of the target molecule, using DFT calculations with the B3LYP functional and various basis sets (cc-pVDZ, cc-pVTZ, cc-pVQZ), offers valuable data. scirp.orgdergipark.org.trresearchgate.netdergipark.org.tr Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly instructive. The energy of these orbitals and the HOMO-LUMO gap are critical determinants of a molecule's electronic properties and reactivity. nih.govscirp.orgscirp.orgresearchgate.net
In the case of the studied trifluoromethyl-substituted quinoline (B57606), the HOMO and LUMO energies were calculated, revealing the influence of the substituents on the electronic structure. scirp.orgresearchgate.net The presence of the electron-withdrawing -CF3 group is expected to lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted parent heterocycle. A lower HOMO energy implies a higher ionization potential, making the molecule less susceptible to oxidation. A lower LUMO energy suggests a higher electron affinity, indicating the molecule is more readily reduced. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govscirp.org
Detailed findings from the computational study on 4-Amino-2-Methyl-8-(trifluoromethyl)quinoline are summarized in the tables below. These tables present the calculated HOMO-LUMO energies and the Mulliken atomic charges, which quantify the electron distribution among the atoms.
Table 1: Frontier Molecular Orbital Energies for 4-Amino-2-Methyl-8-(trifluoromethyl)quinoline
| Parameter | Energy (eV) |
| HOMO Energy | -5.65 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap (ΔE) | 4.67 |
Data sourced from DFT/B3LYP/cc-pVQZ calculations. researchgate.net Note: This interactive table allows for sorting and filtering of the data.
The calculated HOMO-LUMO gap of 4.67 eV for the trifluoromethyl-substituted quinoline derivative provides a quantitative measure of its electronic stability. researchgate.net
Table 2: Selected Mulliken Atomic Charges for 4-Amino-2-Methyl-8-(trifluoromethyl)quinoline
| Atom | Charge (a.u.) |
| C(8) (attached to -CF3) | 0.811 |
| C(9) (of -CF3 group) | -0.271 |
| F(1) (of -CF3 group) | -0.293 |
| F(2) (of -CF3 group) | -0.293 |
| F(3) (of -CF3 group) | -0.292 |
| N(1) (ring nitrogen) | -0.730 |
Data sourced from DFT/B3LYP/cc-pVQZ calculations. researchgate.net Note: This interactive table allows for sorting and filtering of the data.
The Mulliken charge analysis further illustrates the potent inductive effect of the trifluoromethyl group. researchgate.netuni-muenchen.desemanticscholar.org The carbon atom of the quinoline ring attached to the -CF3 group (C8) exhibits a significant positive charge (0.811 a.u.), indicating a substantial withdrawal of electron density. researchgate.net Conversely, the fluorine atoms carry a strong negative charge (around -0.29 a.u. each), and the carbon atom within the -CF3 group surprisingly shows a net negative charge, a result of the complex interplay of electron distribution in the molecule. researchgate.net The nitrogen atom of the quinoline ring retains a significant negative charge, highlighting its inherent electronegativity. researchgate.net These computational results provide a detailed and quantitative picture of the electronic landscape of a trifluoromethyl-substituted nitrogen heterocycle, which is fundamentally applicable to understanding the properties of this compound.
Applications in Advanced Chemical Synthesis and Materials Science Excluding Biological/medicinal Efficacy
Role as Versatile Building Blocks for the Construction of Complex Molecular Architectures
1-Methyl-8-(trifluoromethyl)isoquinoline serves as a valuable scaffold for the synthesis of more complex molecular structures. The isoquinoline (B145761) nucleus itself is a common feature in many biologically active compounds and natural products. The reactivity of the methyl group at the C1 position can be exploited for further chemical transformations, allowing for the extension of the molecular framework.
The presence of the trifluoromethyl group (CF3), a strong electron-withdrawing group, significantly influences the reactivity of the isoquinoline ring system. This substituent enhances the metabolic stability and lipophilicity of molecules, which is a desirable feature in the design of new compounds. Research on related trifluoromethylated isoquinolines has demonstrated various synthetic methodologies, such as copper-catalyzed reactions and radical trifluoromethylation of isonitriles, to introduce the CF3 group, highlighting the accessibility of such scaffolds for further elaboration. rsc.orgrsc.org The reactivity of similar 1-methylisoquinoline (B155361) derivatives in cycloaddition and condensation reactions further underscores the potential of this compound as a versatile building block. mdpi.comresearchgate.net
Table 1: Key Reactions for the Functionalization of Isoquinoline Scaffolds
| Reaction Type | Reagents and Conditions | Potential Application for this compound |
| Metal-catalyzed Cross-Coupling | Pd or Cu catalysts, various coupling partners | Functionalization of the isoquinoline core to build larger, conjugated systems. |
| Cycloaddition Reactions | Dienes or dipolarophiles | Construction of polycyclic architectures with novel electronic and steric properties. |
| Condensation Reactions | Carbonyl compounds, active methylene (B1212753) compounds | Formation of new heterocyclic rings fused to the isoquinoline backbone. |
| Radical Trifluoromethylation | Togni reagent or other CF3 sources | Introduction of additional trifluoromethyl groups to modulate properties. rsc.org |
Application in Ligand Design for Catalysis and Coordination Chemistry (focused on chemical binding and properties)
The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows for its use as a ligand in catalysis and coordination chemistry. The steric and electronic environment around the nitrogen atom can be finely tuned by the substituents on the isoquinoline core.
The methyl group at the 1-position introduces steric bulk, which can influence the geometry of the resulting metal complex and the accessibility of the metal center. The electron-withdrawing nature of the trifluoromethyl group at the 8-position modifies the electron density on the nitrogen atom, thereby affecting the strength of the metal-ligand bond. This modulation of electronic properties is crucial for tuning the catalytic activity and selectivity of metal complexes. While direct studies on this compound as a ligand are not extensively documented, the principles of ligand design suggest its potential in forming stable and catalytically active complexes.
Potential in Functional Materials (e.g., modulation of optical or electronic properties)
The incorporation of trifluoromethyl groups into aromatic systems is a well-established strategy for modifying their optical and electronic properties. The strong electron-withdrawing nature of the CF3 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the isoquinoline system. This can lead to changes in the absorption and emission spectra of the molecule, potentially shifting them to different wavelengths.
Studies on other trifluoromethylated heterocyclic compounds, such as quinolines and pyrazolo[3,4-b]quinolines, have shown that the CF3 substituent can enhance fluorescence quantum yields and influence the performance of organic light-emitting diodes (OLEDs). nih.govnih.govbeilstein-journals.orgbeilstein-archives.org The introduction of a trifluoromethyl group can also improve the electron transport properties and reduce intermolecular stacking in the solid state, which is beneficial for applications in organic electronics. nih.govhhu.de Therefore, this compound is a promising candidate for the development of new functional materials with tailored optical and electronic properties for applications in areas such as OLEDs, sensors, and organic photovoltaics. nih.govbeilstein-journals.orgbeilstein-archives.org
Table 2: Predicted Impact of Substituents on the Properties of the Isoquinoline Core
| Substituent | Position | Predicted Effect on Electronic Properties | Predicted Effect on Optical Properties |
| Methyl (-CH3) | 1 | Weak electron-donating group, minor influence on HOMO/LUMO levels. Introduces steric hindrance. | May cause slight shifts in absorption/emission spectra. |
| Trifluoromethyl (-CF3) | 8 | Strong electron-withdrawing group, lowers HOMO and LUMO energy levels. hhu.de | Can lead to blue-shifted emission and enhanced fluorescence quantum yields. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
